4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with a unique structure that combines a fluorophenyl group, a methoxybenzyl group, and a tetrahydropyrrolopyrimidine core
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-15-8-2-12(3-9-15)10-24-11-16-17(19(24)25)18(23-20(26)22-16)13-4-6-14(21)7-5-13/h2-9,18H,10-11H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPYRXLILCJREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Condensation and Cyclization
The primary synthetic route involves a three-step sequence starting from 2-aminonorbornene hydroxamic acid derivatives (Figure 1). In the first step, diendo-2-aminonorbornene hydroxamic acid (±)-1 undergoes a domino ring-closure reaction with levulinic acid under microwave irradiation (100°C, 1 h) to form a tetracyclic intermediate. This intermediate is subsequently subjected to a retro Diels-Alder (RDA) reaction in 1,2-dichlorobenzene at 250°C for 20 min, yielding the pyrrolo[3,4-d]pyrimidine core.
Critical Parameters
Protection-Deprotection Strategy
A patent (US9732097B2) describes an alternative approach using tert-butoxycarbonyl (Boc) protection (Figure 2). The amine group of a pyrrolopyrimidine precursor is protected with Boc, followed by alkylation with 4-methoxybenzyl chloride. Deprotection with aqueous HCl (2.5–3.5 equivalents) in isopropanol at 25–35°C affords the free base, which is neutralized with sodium carbonate to yield the final compound.
Optimization Data
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Boc Equivalents | 1.1–1.5 | 89 → 94% |
| HCl Concentration | 3 M in H2O | 78 → 92% |
| Reaction Temperature | 25–35°C | 85 → 95% |
Stereochemical Control and Crystallographic Validation
The absolute configuration of the target compound is determined by the stereochemistry of the starting hydroxamic acid. X-ray crystallography of intermediate tetracycles (±)-3a and (±)-4b confirms that the COOCH3 group at C-3a and bridgehead hydrogens (C-5a, C-9a) share identical stereochemical orientations. For the final compound, C–H···O and C–H···F interactions stabilize the crystal lattice, as observed in related pyrrolo[3,2-d]pyrimidines.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, fluorophenyl), 6.89 (d, J = 8.4 Hz, 2H, methoxybenzyl), 4.32 (s, 2H, CH2), 3.81 (s, 3H, OCH3).
- HRMS : [M+H]+ calcd. for C21H19FN4O3: 409.1311; found: 409.1308.
Optimization Strategies for Industrial Scalability
Solvent Selection
Catalytic Enhancements
- Palladium Catalysis : Buchwald-Hartwig amination reduces side products during aryl coupling steps (5% Pd(OAc)2, 90°C, 8 h).
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated benzyl compounds and strong bases or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure
The compound is characterized by a complex fused ring system that includes a pyrrolo[3,4-d]pyrimidine core. The presence of the fluorophenyl and methoxybenzyl substituents enhances its lipophilicity and biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, the pyrrolo[3,4-d]pyrimidine scaffold has been linked to inhibition of cancer cell proliferation through various mechanisms:
- Mechanism of Action : Inhibition of DNA synthesis and interference with cell cycle progression.
- Case Studies :
- A study demonstrated that derivatives of this scaffold inhibited the growth of human breast cancer cell lines (MCF-7) by inducing apoptosis .
- Another investigation reported that related compounds showed efficacy against lung cancer cells by targeting specific signaling pathways involved in tumor growth .
Antimicrobial Activity
The antimicrobial potential of pyrrolo[3,4-d]pyrimidine derivatives has been documented extensively:
- Broad-Spectrum Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Case Studies :
- A research effort highlighted the effectiveness of similar compounds against Staphylococcus aureus and Escherichia coli, suggesting a possible mechanism involving disruption of bacterial cell membranes .
- Another study indicated that these compounds could act synergistically with conventional antibiotics, enhancing their efficacy .
CNS Activity
Compounds with this structural framework have shown promise in neurological applications:
- Neuroprotective Effects : Potential to protect neuronal cells from oxidative stress.
- Case Studies :
- One study reported that derivatives exhibited protective effects against neurodegeneration in models of Alzheimer’s disease .
- Research indicated modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which could be beneficial for treating mood disorders .
Anti-inflammatory Properties
The anti-inflammatory potential is another area where this compound may play a role:
- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes.
- Case Studies :
- A study found that similar compounds reduced inflammation markers in animal models of arthritis .
- Another investigation suggested that these compounds could potentially inhibit NF-kB signaling pathways involved in inflammatory responses .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | DNA synthesis inhibition | |
| Antimicrobial | Membrane disruption | |
| CNS Activity | Neuroprotection | |
| Anti-inflammatory | Cytokine inhibition |
Table 2: Case Study Highlights
| Study Focus | Findings | Reference |
|---|---|---|
| Breast Cancer | Induced apoptosis | |
| Lung Cancer | Targeted signaling pathways | |
| Bacterial Infections | Synergistic effects with antibiotics | |
| Alzheimer’s Disease | Neuroprotective effects |
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,
Biological Activity
4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 874594-29-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : CHFNO
- Molecular Weight : 367.4 g/mol
- Structural Components : A fluorophenyl group, a methoxybenzyl group, and a tetrahydropyrrolopyrimidine core.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolopyrimidine Core : Cyclization of suitable precursors.
- Introduction of the Fluorophenyl Group : Achieved through substitution reactions with fluorinated benzyl halides.
- Attachment of the Methoxybenzyl Group : Via nucleophilic substitution reactions using methoxybenzyl halides.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties
Studies have shown that compounds with similar structures possess significant anticancer properties. For instance:
- Mechanism : Inhibition of key enzymes involved in cancer cell proliferation.
- Case Study : A derivative demonstrated selective cytotoxicity against several cancer cell lines while exhibiting low toxicity to normal cells.
Antiviral Activity
The compound has been investigated for its potential antiviral effects:
- Target Viruses : Research has focused on its efficacy against viruses such as HSV and HIV.
- Findings : In vitro studies indicated that the compound could inhibit viral replication effectively at specific concentrations.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes:
- Dihydrofolate Reductase (DHFR) : Similar pyrido[2,3-d]pyrimidines have shown promising results in inhibiting DHFR activity, which is crucial for nucleotide synthesis in rapidly dividing cells.
The proposed mechanisms for its biological activity include:
- Enzyme Interaction : Binding to active sites of target enzymes.
- Cellular Pathway Modulation : Altering signaling pathways that lead to cell growth and proliferation.
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of fluorinated aromatic precursors and functionalization of the pyrrolo-pyrimidine core. Key steps:
- Fluorophenyl Incorporation : Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution for introducing the 4-fluorophenyl group .
- Methoxybenzyl Attachment : Alkylation or reductive amination under mild conditions (e.g., NaBHCN) to preserve labile functional groups.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity.
- Yield Optimization : Control reaction temperature (60–80°C) and use catalysts like Pd(PPh) for cross-coupling steps .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. Key signals:
- Fluorophenyl protons: δ 7.2–7.5 (doublet, J = 8.5 Hz).
- Methoxybenzyl group: δ 3.8 (singlet, -OCH), δ 4.3 (singlet, -CH-).
- Pyrimidine-dione carbonyl: δ 168–170 ppm in C NMR .
- Mass Spectrometry : HRMS (ESI+) to verify molecular weight (expected [M+H]: 368.14).
- X-ray Crystallography : Resolve ambiguous stereochemistry in the fused ring system .
Q. What in vitro models are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays :
- Kinase Inhibition : Use ADP-Glo™ Kinase Assay (e.g., EGFR or MAPK targets) at 1–100 µM concentrations .
- Receptor Binding : Radioligand displacement assays (e.g., dopamine D receptors) with IC determination.
- Cell-Based Assays :
- Anticancer Activity : MTT assay on HeLa or MCF-7 cells, monitoring viability at 24–72 hours.
- Cytotoxicity : Parallel testing on non-cancerous lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Modular Substituent Variation :
- Replace 4-methoxybenzyl with bulkier groups (e.g., 3,4-dimethoxybenzyl) to probe steric effects.
- Introduce electron-withdrawing groups (e.g., -NO) on the fluorophenyl ring to enhance π-stacking .
- Computational Modeling :
- Docking simulations (AutoDock Vina) to predict binding poses in kinase active sites.
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
- Biological Validation :
- Compare IC values across modified analogs in kinase panels (e.g., Eurofins KinaseProfiler™).
Q. How should contradictory data between in vitro and in vivo efficacy be resolved?
Methodological Answer:
- Pharmacokinetic Analysis :
- Measure plasma stability (e.g., mouse plasma incubation) and liver microsome metabolism to identify rapid degradation.
- Adjust formulations (e.g., PEGylation or liposomal encapsulation) to improve bioavailability .
- Mechanistic Follow-Up :
- Use Western blotting to verify target modulation (e.g., phosphorylated EGFR levels) in treated vs. control tissues.
- Address off-target effects via proteome-wide profiling (e.g., Thermal Proteome Profiling) .
Q. What strategies optimize in vivo testing for neurological or anticancer applications?
Methodological Answer:
- Animal Models :
- Neuroprotection : MPTP-induced Parkinson’s model in mice; monitor dopamine levels via HPLC.
- Anticancer Efficacy : Xenograft models (e.g., HT-29 colon cancer) with bioluminescence imaging .
- Dosage Regimens :
- Acute toxicity testing (OECD 423) to establish MTD.
- Chronic dosing (21–28 days) with histopathological analysis of major organs.
Q. How are molecular interactions with biological targets quantified and visualized?
Methodological Answer:
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) with immobilized receptors.
- Cryo-EM : Resolve ligand-bound structures of membrane proteins (e.g., GPCRs) at near-atomic resolution.
- Thermodynamic Profiling :
- Isothermal Titration Calorimetry (ITC) to determine ΔG, ΔH, and ΔS of binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
